![molecular formula C25H28FN5O2 B2631665 4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251607-89-2](/img/structure/B2631665.png)
4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Description
4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C25H28FN5O2 and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Antibiotic Synthesis
This compound plays a crucial role in the synthesis of ceftolozane , a novel intravenous fifth-generation cephalosporin antibiotic. Ceftolozane exhibits excellent tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers have developed various synthetic routes to obtain this intermediate, with overall yields of up to 59.5% .
Organic Field-Effect Transistors (OFETs)
Interestingly, some derivatives of this compound have been investigated for their semiconductor properties. While not directly ceftolozane-related, these studies explore the influence of molecular structure on copolymer characteristics and OFET device performance. The fused thiophene moiety and symmetric structure significantly impact the material’s behavior, providing insights for designing semiconductor polymers in OFET applications .
PDE4 Inhibitors for Anti-Inflammatory Diseases
Researchers have also explored the use of tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate derivatives as effective PDE4 inhibitors. These compounds show promise in treating inflammatory conditions. Notably, tert-butanesulfinamide has been preferred over p-toluenesulfinamide due to better yields and diastereoselectivity in enantiopure derivative synthesis .
Quantum Chemical Analysis
The compound’s quantum chemical properties have been studied using density-functional theory (DFT). Researchers optimized its structure using the B3LYP hybrid functional and (6–311+G(d,p)) level in the gas phase. Such analyses provide valuable insights into its electronic structure and reactivity .
One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
While not directly related to ceftolozane, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. This compound demonstrates good yield and is obtained via a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
properties
IUPAC Name |
4-tert-butyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c1-25(2,3)18-6-4-17(5-7-18)23(32)27-20-12-14-30(15-13-20)24(33)22-16-31(29-28-22)21-10-8-19(26)9-11-21/h4-11,16,20H,12-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMONOXAASAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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